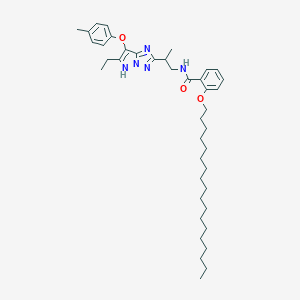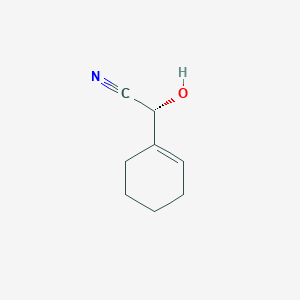
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (R)-3-(1-cyclohexen-1-yl)-2-hydroxypropanenitrile or CHX-1. It is a chiral molecule with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol.
Wirkmechanismus
The mechanism of action of (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Biochemische Und Physiologische Effekte
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, it has been shown to exhibit anticancer and neuroprotective activities. In organic synthesis, it has been used as a chiral building block for the synthesis of enantiopure compounds. In materials science, it has been used as a precursor for the synthesis of functional materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile in lab experiments include its high purity, chiral nature, and potential applications in various fields. However, the limitations include the difficulty in synthesizing it in large quantities and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in various fields.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in other fields, such as catalysis and materials science.
4. Investigation of its potential as a drug delivery system for targeted drug delivery.
5. Development of new derivatives of the compound with improved properties and potential applications.
In conclusion, (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action is not fully understood, but it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its potential applications and to develop new synthetic methods and derivatives with improved properties.
Synthesemethoden
The synthesis of (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile involves the reaction of (R)-3-chloro-2-hydroxypropionitrile with cyclohexene in the presence of a base. The reaction requires careful control of temperature and reaction time to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
148705-96-8 |
|---|---|
Produktname |
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h4,8,10H,1-3,5H2/t8-/m0/s1 |
InChI-Schlüssel |
PHNZYJIJCBMXSX-QMMMGPOBSA-N |
Isomerische SMILES |
C1CCC(=CC1)[C@H](C#N)O |
SMILES |
C1CCC(=CC1)C(C#N)O |
Kanonische SMILES |
C1CCC(=CC1)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



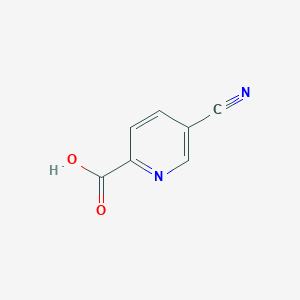
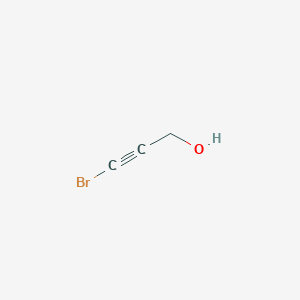
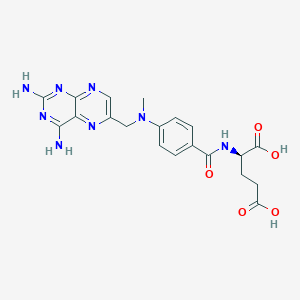
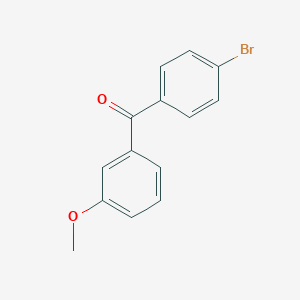
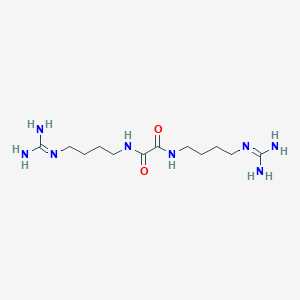
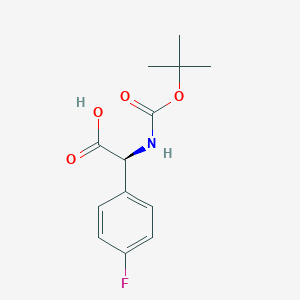
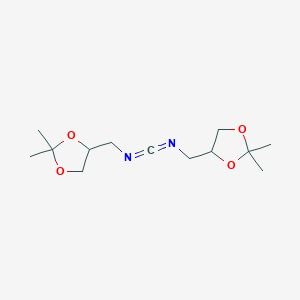
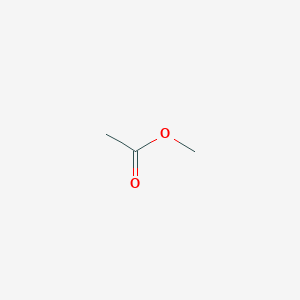
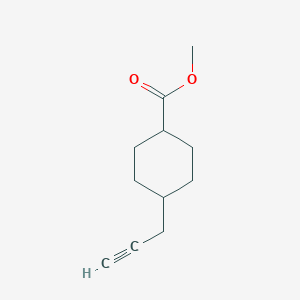

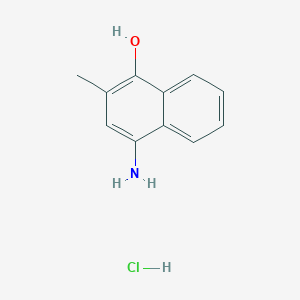
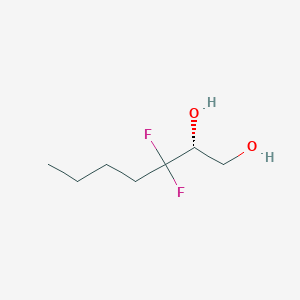
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
